molecular formula C18H25N3O3 B4426803 1-[4-(acetylamino)phenyl]-N-(1-ethylpropyl)-5-oxo-3-pyrrolidinecarboxamide

1-[4-(acetylamino)phenyl]-N-(1-ethylpropyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4426803
M. Wt: 331.4 g/mol
InChI Key: WGUOYFIRXUILSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(acetylamino)phenyl]-N-(1-ethylpropyl)-5-oxo-3-pyrrolidinecarboxamide, also known as APET or APETAMIN, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. APETAMIN is a pyrrolidinecarboxamide derivative that is structurally similar to thalidomide, a drug that was initially developed as a sedative but was later found to have immunomodulatory properties.

Scientific Research Applications

1-[4-(acetylamino)phenyl]-N-(1-ethylpropyl)-5-oxo-3-pyrrolidinecarboxamideAMIN has been found to have potential applications in various fields of scientific research, including immunology, cancer research, and neuroscience. In immunology, 1-[4-(acetylamino)phenyl]-N-(1-ethylpropyl)-5-oxo-3-pyrrolidinecarboxamideAMIN has been shown to have immunomodulatory properties by suppressing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. This makes it a potential candidate for the treatment of autoimmune diseases and inflammatory disorders.
In cancer research, 1-[4-(acetylamino)phenyl]-N-(1-ethylpropyl)-5-oxo-3-pyrrolidinecarboxamideAMIN has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This is believed to be due to its ability to induce apoptosis, or programmed cell death, in cancer cells. 1-[4-(acetylamino)phenyl]-N-(1-ethylpropyl)-5-oxo-3-pyrrolidinecarboxamideAMIN has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
In neuroscience, 1-[4-(acetylamino)phenyl]-N-(1-ethylpropyl)-5-oxo-3-pyrrolidinecarboxamideAMIN has been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This is due to its ability to increase the production of neurotrophic factors, which are essential for the growth and survival of neurons.

Mechanism of Action

The exact mechanism of action of 1-[4-(acetylamino)phenyl]-N-(1-ethylpropyl)-5-oxo-3-pyrrolidinecarboxamideAMIN is not fully understood. However, it is believed to exert its effects through multiple pathways, including the inhibition of pro-inflammatory cytokines, the induction of apoptosis, and the modulation of neurotrophic factors. 1-[4-(acetylamino)phenyl]-N-(1-ethylpropyl)-5-oxo-3-pyrrolidinecarboxamideAMIN has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-[4-(acetylamino)phenyl]-N-(1-ethylpropyl)-5-oxo-3-pyrrolidinecarboxamideAMIN has been found to have various biochemical and physiological effects. In vitro studies have shown that 1-[4-(acetylamino)phenyl]-N-(1-ethylpropyl)-5-oxo-3-pyrrolidinecarboxamideAMIN can suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. 1-[4-(acetylamino)phenyl]-N-(1-ethylpropyl)-5-oxo-3-pyrrolidinecarboxamideAMIN has also been found to induce apoptosis in cancer cells and inhibit angiogenesis.
In vivo studies have shown that 1-[4-(acetylamino)phenyl]-N-(1-ethylpropyl)-5-oxo-3-pyrrolidinecarboxamideAMIN can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. 1-[4-(acetylamino)phenyl]-N-(1-ethylpropyl)-5-oxo-3-pyrrolidinecarboxamideAMIN has also been found to reduce inflammation and oxidative stress in animal models of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[4-(acetylamino)phenyl]-N-(1-ethylpropyl)-5-oxo-3-pyrrolidinecarboxamideAMIN in lab experiments is that it is relatively easy to synthesize and purify. 1-[4-(acetylamino)phenyl]-N-(1-ethylpropyl)-5-oxo-3-pyrrolidinecarboxamideAMIN also has a low toxicity profile, which makes it a safe compound to use in vitro and in vivo. However, one limitation of using 1-[4-(acetylamino)phenyl]-N-(1-ethylpropyl)-5-oxo-3-pyrrolidinecarboxamideAMIN in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the research of 1-[4-(acetylamino)phenyl]-N-(1-ethylpropyl)-5-oxo-3-pyrrolidinecarboxamideAMIN. One direction is to further elucidate its mechanism of action, which will provide a better understanding of its potential applications in various fields of research. Another direction is to investigate the potential use of 1-[4-(acetylamino)phenyl]-N-(1-ethylpropyl)-5-oxo-3-pyrrolidinecarboxamideAMIN as a therapeutic agent for autoimmune diseases, inflammatory disorders, and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration route of 1-[4-(acetylamino)phenyl]-N-(1-ethylpropyl)-5-oxo-3-pyrrolidinecarboxamideAMIN for its various applications.

properties

IUPAC Name

1-(4-acetamidophenyl)-5-oxo-N-pentan-3-ylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-4-14(5-2)20-18(24)13-10-17(23)21(11-13)16-8-6-15(7-9-16)19-12(3)22/h6-9,13-14H,4-5,10-11H2,1-3H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUOYFIRXUILSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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